sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate
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Overview
Description
WCK-4234 is a novel diazabicyclooctane compound developed by Wockhardt Ltd. It is primarily known for its potent inhibitory activity against class A, C, and D β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. WCK-4234 is being developed for use in combination with carbapenem antibiotics, such as meropenem, to combat multidrug-resistant Gram-negative bacterial infections .
Preparation Methods
The synthesis of WCK-4234 involves several steps, starting with the preparation of the diazabicyclooctane core structure. The synthetic route typically includes the following steps:
Formation of the diazabicyclooctane core: This involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against β-lactamases.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product
Industrial production methods for WCK-4234 would involve scaling up these synthetic steps while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of stringent quality control measures.
Chemical Reactions Analysis
WCK-4234 undergoes several types of chemical reactions, primarily involving its interaction with β-lactamases:
Inhibition of β-lactamases: WCK-4234 binds covalently to the active serine site (S70) of β-lactamases, leading to the formation of an acyl enzyme intermediate and inactivation of the enzyme.
Common reagents used in these reactions include β-lactam antibiotics (such as meropenem) and various solvents and catalysts to facilitate the reactions. The major products formed from these reactions are the inactivated β-lactamase enzymes and the hydrolyzed products of WCK-4234 .
Scientific Research Applications
WCK-4234 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: WCK-4234 is used as a tool compound to study the inhibition of β-lactamases and to develop new β-lactamase inhibitors
Biology: The compound is used in research to understand the mechanisms of bacterial resistance to β-lactam antibiotics and to develop strategies to overcome this resistance
Medicine: WCK-4234 is being developed as a therapeutic agent in combination with carbapenem antibiotics to treat infections caused by multidrug-resistant Gram-negative bacteria
Mechanism of Action
The mechanism of action of WCK-4234 involves its binding to the active serine site (S70) of β-lactamases. This binding leads to the formation of an acyl enzyme intermediate, which inactivates the enzyme and prevents it from hydrolyzing β-lactam antibiotics. This inhibition restores the activity of the antibiotics against β-lactamase-producing bacteria . The molecular targets of WCK-4234 are the β-lactamase enzymes, and the pathways involved include the inhibition of β-lactamase-mediated antibiotic resistance .
Comparison with Similar Compounds
WCK-4234 is unique among diazabicyclooctane compounds due to its expanded activity against class D β-lactamases, including OXA-23 and OXA-51, which are expressed in Acinetobacter baumannii . Similar compounds include:
Avibactam: A diazabicyclooctane compound that inhibits class A and C β-lactamases but has limited activity against class D β-lactamases
Relebactam: Another diazabicyclooctane compound that is effective against class A and C β-lactamases but not against class D β-lactamases
Zidebactam: A diazabicyclooctane compound with activity against class A and C β-lactamases and some activity against class D β-lactamases
WCK-4234’s unique activity profile makes it a valuable addition to the arsenal of β-lactamase inhibitors, particularly for combating infections caused by multidrug-resistant Gram-negative bacteria .
Properties
IUPAC Name |
sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5S.Na/c8-3-5-1-2-6-4-9(5)7(11)10(6)15-16(12,13)14;/h5-6H,1-2,4H2,(H,12,13,14);/q;+1/p-1/t5-,6+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWKSOILDDAHI-RIHPBJNCSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N3NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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